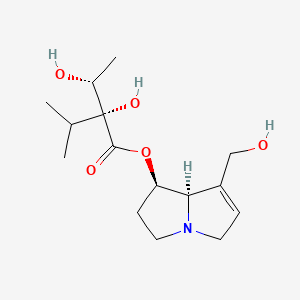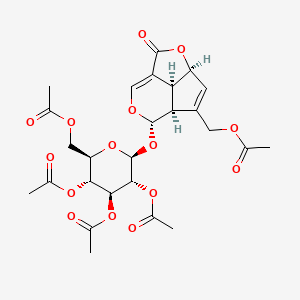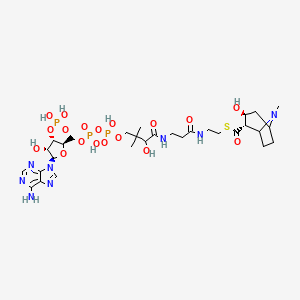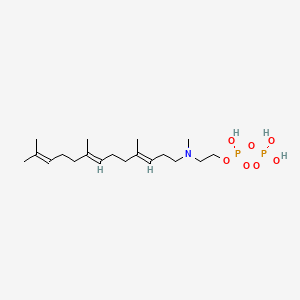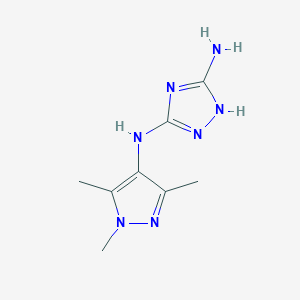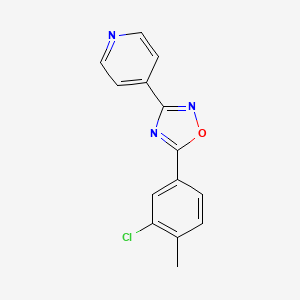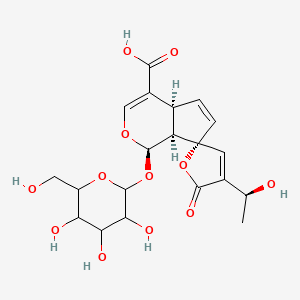
(S)-Cheilanthifoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Cheilanthifoline is an isoquinoline alkaloid found in various plant species, particularly within the Papaveraceae family. This compound is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Its unique structure and biological activities make it a subject of interest in both medicinal chemistry and natural product research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Cheilanthifoline typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone to form the isoquinoline core. The reaction conditions often include acidic catalysts and controlled temperatures to ensure the formation of the desired stereoisomer.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as plants of the Papaveraceae family, followed by purification processes like chromatography. Alternatively, large-scale synthesis can be achieved through optimized Pictet-Spengler reactions, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Cheilanthifoline undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding N-oxide, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be employed to modify the isoquinoline core, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Reduced isoquinoline derivatives.
Substitution: Functionalized isoquinoline derivatives with enhanced biological activities.
Applications De Recherche Scientifique
(S)-Cheilanthifoline has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing complex alkaloids and studying reaction mechanisms.
Biology: Investigated for its role in plant defense mechanisms and its interactions with various biological targets.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties. It has shown potential in inhibiting the growth of various cancer cell lines and reducing inflammation in animal models.
Industry: Utilized in the development of pharmaceuticals and natural product-based therapeutics.
Mécanisme D'action
The mechanism of action of (S)-Cheilanthifoline involves its interaction with multiple molecular targets and pathways:
Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.
Anti-inflammatory Activity: It modulates the production of pro-inflammatory cytokines and inhibits key signaling pathways involved in inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparaison Avec Des Composés Similaires
(S)-Cheilanthifoline is unique among isoquinoline alkaloids due to its specific stereochemistry and biological activities. Similar compounds include:
Berberine: Another isoquinoline alkaloid with antimicrobial and anticancer properties, but with a different mechanism of action.
Palmatine: Shares structural similarities with this compound and exhibits similar pharmacological activities.
Jatrorrhizine: Known for its antimicrobial and anti-inflammatory properties, but differs in its molecular targets and pathways.
Propriétés
Numéro CAS |
483-44-3 |
|---|---|
Formule moléculaire |
C19H19NO4 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
(13S)-16-methoxy-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-17-ol |
InChI |
InChI=1S/C19H19NO4/c1-22-18-8-13-12(7-16(18)21)4-5-20-9-14-11(6-15(13)20)2-3-17-19(14)24-10-23-17/h2-3,7-8,15,21H,4-6,9-10H2,1H3/t15-/m0/s1 |
Clé InChI |
MKRKFSHHTKVRAR-HNNXBMFYSA-N |
SMILES |
COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C5=C(C=C4)OCO5)O |
SMILES isomérique |
COC1=C(C=C2CCN3CC4=C(C[C@H]3C2=C1)C=CC5=C4OCO5)O |
SMILES canonique |
COC1=C(C=C2CCN3CC4=C(CC3C2=C1)C=CC5=C4OCO5)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



